molecular formula C5H3F3N2O2 B1295931 2-(Trifluoromethyl)pyrimidine-4,6-diol CAS No. 672-47-9

2-(Trifluoromethyl)pyrimidine-4,6-diol

Cat. No. B1295931
CAS RN: 672-47-9
M. Wt: 180.08 g/mol
InChI Key: AMGBKPNVGVAFEN-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)pyrimidine-4,6-diol is a chemical compound that belongs to the pyrimidine family, characterized by a pyrimidine ring which is a six-membered heterocyclic compound with nitrogen atoms at positions 1 and 3. The trifluoromethyl group at the 2-position indicates the presence of a CF3 group attached to the second carbon of the pyrimidine ring. The diol suffix suggests the presence of two hydroxyl (-OH) groups, likely at the 4 and 6 positions of the ring.

Synthesis Analysis

The synthesis of pyrimidine derivatives can be achieved through various methods. For instance, a three-component one-pot process based on a coupling-isomerization sequence followed by cyclocondensation with amidinium salts can be used to synthesize tri(hetero)aryl-substituted pyrimidines . Additionally, the reaction of guanidine with chalcones under basic conditions can lead to the formation of 2-amino-4-aryl-6-(9,9′-spirobifluoren-2-yl)pyrimidines, which may share synthetic pathways with the target compound .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be influenced by various substituents. For example, the introduction of electron-donating or electron-withdrawing groups can affect the energy of frontier orbitals and the energy gap between them . The presence of a trifluoromethyl group is known to be electron-withdrawing, which could impact the electronic structure of 2-(Trifluoromethyl)pyrimidine-4,6-diol.

Chemical Reactions Analysis

Pyrimidine derivatives can participate in a range of chemical reactions. The presence of functional groups such as hydroxyl or amino groups can lead to the formation of hydrogen bonds and other non-covalent interactions . These interactions can significantly influence the reactivity and the potential for further chemical modifications of the pyrimidine core.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are closely related to their molecular structure. The introduction of polar substituents can lead to tuning of optical properties, as seen in the case of pyrrolo[2,3-d]pyrimidines, where the fluorescence quantum yield was enhanced . Similarly, the electron-donating or electron-withdrawing nature of substituents can affect the photophysical properties, such as absorption and emission wavelengths . The trifluoromethyl group in 2-(Trifluoromethyl)pyrimidine-4,6-diol is likely to contribute to its electron-deficient nature, which could influence its optical properties and reactivity.

Scientific Research Applications

1. Agrochemical and Pharmaceutical Industries

  • Application : Trifluoromethylpyridines are used as a key structural motif in active agrochemical and pharmaceutical ingredients . The major use of these derivatives is in the protection of crops from pests .
  • Results : More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names . Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries .

2. Antifungal, Insecticidal, and Anticancer Activities

  • Application : Trifluoromethyl pyrimidine derivatives bearing an amide moiety have been synthesized and evaluated for their antifungal, insecticidal, and anticancer properties .
  • Method : The compounds were synthesized through four-step reactions . The antifungal activities were determined by the typical mycelium growth rate method .
  • Results : Some of the compounds exhibited good in vitro antifungal activities against several fungi at 50 μg/ml . The synthesized compounds showed moderate insecticidal activities and certain anticancer activities .

3. Materials Engineering

  • Application : Fluorine is widely used in materials engineering, including thermal-transfer agents, melted metals, surfactants, dyes, acrylics, thermoplastic, membranes, and other products .
  • Results : Many fluorine-containing physiologically active compounds are also employed as pharmaceuticals and agricultural chemicals .

4. Synthesis of Platinum Complex

  • Application : 4-(Trifluoromethyl)pyrimidine-2-thiol, a structurally similar compound to 2-(Trifluoromethyl)pyrimidine-4,6-diol, may be used in the preparation of a novel half-lantern divalent complex of platinum .
  • Results : A novel half-lantern divalent complex of platinum was synthesized .

5. Pest Control

  • Application : Trifluoromethylpyridine derivatives are used in pest control. The presence of fluorine and pyridine structure results in superior pest control properties when compared to traditional phenyl-containing insecticides .
  • Results : The use of these derivatives has resulted in effective pest control .

6. FDA-Approved Drugs

  • Application : Trifluoromethyl group-containing drugs have been approved by the FDA for various diseases and disorders .
  • Results : The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the trifluoromethyl group as one of the pharmacophores .

Safety And Hazards

Safety data sheets suggest that contact with skin and eyes should be avoided, and exposure to dust and aerosols of “2-(Trifluoromethyl)pyrimidine-4,6-diol” should be minimized . Appropriate exhaust ventilation should be provided at places where dust is formed .

Future Directions

Trifluoromethylpyridines, a related group of compounds, have found extensive use in the agrochemical and pharmaceutical industries . It is expected that many novel applications of trifluoromethylpyridines, and possibly “2-(Trifluoromethyl)pyrimidine-4,6-diol”, will be discovered in the future .

properties

IUPAC Name

4-hydroxy-2-(trifluoromethyl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F3N2O2/c6-5(7,8)4-9-2(11)1-3(12)10-4/h1H,(H2,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMGBKPNVGVAFEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(NC1=O)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30287741
Record name 2-(trifluoromethyl)pyrimidine-4,6-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30287741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Trifluoromethyl)pyrimidine-4,6-diol

CAS RN

672-47-9
Record name 672-47-9
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Record name 2-(trifluoromethyl)pyrimidine-4,6-diol
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Record name 2-(trifluoromethyl)pyrimidine-4,6-diol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
2-(Trifluoromethyl)pyrimidine-4,6-diol

Citations

For This Compound
1
Citations
Y Qin, X Yang, J Jin, D Li, X Zhou… - Advanced Optical …, 2022 - Wiley Online Library
Homoleptic fac‐substituted Ir(III) carbene complexes exhibit higher emission energy (in purple region) in comparison to their mer‐counterparts, prohibiting them to be employed in …
Number of citations: 9 onlinelibrary.wiley.com

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